1-{[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole is a complex organic compound notable for its potential applications in medicinal chemistry. This compound features a unique combination of a benzothiophene moiety, an azetidine ring, and a triazole structure, which contribute to its diverse biological activities.
This compound can be classified under several categories:
The synthesis of 1-{[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole typically involves multiple steps:
The synthetic routes may vary based on the desired yield and purity. Industrial methods may involve continuous flow reactors and advanced purification techniques to optimize production efficiency.
The molecular structure of 1-{[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole can be described using the following parameters:
Property | Data |
---|---|
Molecular Formula | C16H14ClN3OS |
Molecular Weight | 331.8 g/mol |
IUPAC Name | 1-benzothiophen-2-yl-[3-[(4-chloropyrazol-1-yl)methyl]azetidin-1-yl]methanone |
InChI Key | GXORSCGASBWFHS-UHFFFAOYSA-N |
Canonical SMILES | C1C(CN1C(=O)C2=CC3=CC=CC=C3S2)CN4C=C(C=N4)Cl |
The InChI (International Chemical Identifier) provides a unique textual representation of the chemical structure that facilitates database searches and chemical information sharing.
The compound undergoes various chemical reactions that can modify its structure or enhance its properties:
These reactions are influenced by factors such as temperature, solvent choice, and the presence of catalysts, which can significantly affect yield and product distribution.
The mechanism of action for 1-{[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole involves its interaction with specific biological targets. These interactions may include:
Research indicates that compounds with similar structures have shown promise in targeting specific proteins involved in disease pathways, suggesting potential therapeutic effects .
The compound exhibits characteristics typical of organic molecules with heterocyclic structures:
Key chemical properties include:
1-{[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole has several applications in scientific research:
This compound's unique structural features make it a valuable candidate for further research and development in various scientific fields.
CAS No.: 92321-29-4
CAS No.: 2226-71-3
CAS No.: 471-84-1
CAS No.: 14269-75-1
CAS No.: 636-57-7
CAS No.: